2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS No.: 954081-35-7
Cat. No.: VC4723293
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954081-35-7 |
|---|---|
| Molecular Formula | C20H23ClN2O3 |
| Molecular Weight | 374.87 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) |
| Standard InChI Key | DUYKKWWYWGLNDB-UHFFFAOYSA-N |
| SMILES | C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of this compound involves multiple steps and employs advanced organic chemistry techniques. Below are the key steps:
-
Starting Materials:
-
4-chlorophenol
-
Ethyl chloroacetate
-
2-(2-phenylmorpholin-4-yl)ethylamine
-
-
Reaction Pathway:
-
The initial step involves the formation of a phenoxyacetic acid derivative by reacting 4-chlorophenol with ethyl chloroacetate.
-
This intermediate is then coupled with 2-(2-phenylmorpholin-4-yl)ethylamine through an amidation reaction to yield the final product.
-
-
Analytical Techniques Used:
-
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure by identifying hydrogen and carbon environments.
-
Infrared (IR) Spectroscopy: Verifies functional groups such as amides and ethers.
-
High-resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
-
Mechanism of Action
This compound is hypothesized to modulate protein kinase activity, which is essential for regulating cellular processes such as:
-
Signal transduction
-
Cell cycle progression
-
Apoptosis.
The morpholine moiety may enhance binding affinity to specific protein targets due to its electron-donating properties.
Applications
The compound has potential applications in:
-
Medicinal Chemistry:
-
It could serve as a lead compound for developing kinase inhibitors used in cancer therapy.
-
The phenoxy group may enhance selectivity toward specific enzymes.
-
-
Biochemical Research:
-
It can be used as a tool compound for studying protein-ligand interactions.
-
Its structural features make it suitable for drug design studies.
-
-
Pharmaceutical Development:
-
The acetamide group provides opportunities for further functionalization, allowing derivative synthesis for enhanced pharmacological properties.
-
Challenges and Future Directions
Challenges:
-
Limited data on toxicity or pharmacokinetics.
-
Potential environmental concerns due to chlorinated aromatic compounds.
Future Directions:
-
Conducting in vitro and in vivo studies to evaluate biological activity.
-
Modifying the structure to improve solubility or reduce potential toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume